[(3-Bromobenzyl)amino]acetic acid chemical structure and properties
[(3-Bromobenzyl)amino]acetic acid chemical structure and properties
An In-depth Technical Guide to [(3-Bromobenzyl)amino]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
[(3-Bromobenzyl)amino]acetic acid, also known as N-(3-bromobenzyl)glycine, is a substituted amino acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, which combines the core of the simplest amino acid, glycine, with a brominated benzyl group, offers a unique set of properties for the design of novel therapeutic agents and complex molecular architectures. The presence of the bromine atom at the meta-position of the benzyl ring provides a key site for further functionalization through various cross-coupling reactions, while the secondary amine and carboxylic acid moieties allow for peptide bond formation, esterification, and other derivatizations. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, characterization data, and potential applications of [(3-Bromobenzyl)amino]acetic acid for researchers and professionals in the field of drug development.
Chemical Structure and Properties
The chemical structure of [(3-Bromobenzyl)amino]acetic acid is characterized by a glycine backbone N-substituted with a 3-bromobenzyl group. This structure imparts a combination of hydrophilicity from the carboxylic acid group and lipophilicity from the bromobenzyl moiety.
| Property | Value | Source |
| CAS Number | 501653-62-9 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| IUPAC Name | 2-[(3-bromobenzyl)amino]acetic acid | [1] |
| SMILES | C1=CC(=CC(=C1)Br)CNCC(=O)O | [1] |
| Predicted Melting Point | 295.45 °C | [1] |
| Predicted Boiling Point | 369.8 °C at 760 mmHg | [1] |
| Predicted Density | ~1.5 g/cm³ | [1] |
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// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Br; C6 -- C7; C7 -- N; N -- H1; N -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- H2;
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Caption: Chemical structure of [(3-Bromobenzyl)amino]acetic acid.
Proposed Synthesis
A robust and straightforward method for the synthesis of [(3-Bromobenzyl)amino]acetic acid is the nucleophilic substitution of a haloacetic acid with 3-bromobenzylamine. The following proposed protocol is based on well-established procedures for the synthesis of N-substituted glycine derivatives.
Caption: Proposed synthesis workflow for [(3-Bromobenzyl)amino]acetic acid.
Experimental Protocol
Materials:
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3-Bromobenzylamine
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Bromoacetic acid
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Sodium bicarbonate (NaHCO₃)
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Hydrochloric acid (HCl), concentrated and 1 M
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Deionized water
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Ethanol
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Standard laboratory glassware
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Magnetic stirrer with heating capabilities
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bromoacetic acid (1.0 equivalent) in deionized water.
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Neutralization: Cool the solution in an ice bath and slowly add a solution of sodium bicarbonate (2.0 equivalents) in deionized water. Stir until gas evolution ceases.
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Addition of Amine: To the resulting solution of sodium bromoacetate, add 3-bromobenzylamine (1.05 equivalents) dropwise at room temperature with vigorous stirring.
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Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup and Isolation: After completion, cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.
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Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from an ethanol/water mixture to yield pure [(3-Bromobenzyl)amino]acetic acid.
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Drying: Dry the purified product under vacuum.
Characterization
The structural confirmation of the synthesized [(3-Bromobenzyl)amino]acetic acid can be achieved through standard spectroscopic techniques. Below are the predicted spectroscopic data based on the compound's structure and known data for similar molecules.
¹H NMR Spectroscopy (Predicted)
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Solvent: DMSO-d₆
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Aromatic Protons (4H): A multiplet in the range of δ 7.20-7.60 ppm.
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Benzyl CH₂ (2H): A singlet at approximately δ 3.80-4.00 ppm.
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Glycine CH₂ (2H): A singlet at approximately δ 3.20-3.40 ppm.
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NH and COOH Protons (2H): Broad singlets, with chemical shifts that can vary depending on concentration and water content. The COOH proton is expected to be downfield (>10 ppm).
¹³C NMR Spectroscopy (Predicted)
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Solvent: DMSO-d₆
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Carbonyl Carbon (C=O): δ 170.0-175.0 ppm.
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Aromatic Carbons (6C):
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C-Br: ~δ 122.0 ppm
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Other aromatic carbons: δ 125.0-140.0 ppm
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Benzyl CH₂: ~δ 52.0 ppm.
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Glycine CH₂: ~δ 49.0 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A moderate band in the 1020-1250 cm⁻¹ region.
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C-Br Stretch: A band in the 500-600 cm⁻¹ region.
Mass Spectrometry
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Expected [M+H]⁺: 244.9973 and 246.9952 (due to the isotopic pattern of Bromine).
Reactivity and Stability
[(3-Bromobenzyl)amino]acetic acid is expected to be a stable crystalline solid under standard laboratory conditions. The primary reactive sites are the secondary amine, the carboxylic acid, and the brominated aromatic ring.
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N-Acylation and Alkylation: The secondary amine can be further acylated or alkylated.
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Esterification and Amide Bond Formation: The carboxylic acid moiety can be converted to esters or amides using standard coupling reagents.
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Cross-Coupling Reactions: The aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
Potential Applications in Drug Discovery
N-substituted glycine derivatives are important scaffolds in medicinal chemistry due to their ability to mimic peptide backbones and introduce conformational constraints.
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Peptidomimetics: [(3-Bromobenzyl)amino]acetic acid can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered biological activity.
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Fragment-Based Drug Design: This compound can serve as a fragment for screening against various biological targets. The bromine atom allows for straightforward elaboration of initial hits.
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Synthesis of Heterocycles: The functional groups present in this molecule make it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules[2].
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Scaffold for Combinatorial Libraries: The potential for derivatization at the amine, carboxylic acid, and the aromatic ring makes this compound an excellent scaffold for the generation of combinatorial libraries for high-throughput screening.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Health Hazards:
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Skin and Eye Irritation: Based on related aminobenzoic acids, this compound may cause skin and eye irritation.
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Toxicity: Bromoacetic acid is highly toxic and corrosive. While the final product is likely less hazardous, it should be handled with care.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
[(3-Bromobenzyl)amino]acetic acid is a versatile and valuable building block for chemical synthesis and drug discovery. Its bifunctional nature, combined with a site for facile aromatic functionalization, provides researchers with a powerful tool for the creation of novel and complex molecules. The proposed synthesis is straightforward and utilizes readily available starting materials. While experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably predicted based on analogous structures, making it a promising candidate for further exploration in various research and development programs.
References
- Benchmarking N-Benzylglycine Hydrochloride: A Comparative Guide to Novel Glycine Derivatives in Drug Discovery. (2025). BenchChem.
- Synthesis and Characterization of N-Benzylglycine Hydrochloride: A Technical Guide. (2025). BenchChem.
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[(3-Bromobenzyl)amino]acetic acid | C9H10BrNO2. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]
- Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. (2025). BenchChem.
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Supporting information - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]
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SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Retrieved March 7, 2026, from [Link]
- Application Notes and Protocols: N-Benzylglycine Ethyl Ester in the Synthesis of Bioactive Compounds. (2025). BenchChem.
- Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. (2025). BenchChem.
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Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved March 7, 2026, from [Link]
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Synthesis of 3-bromobenzyl acetate. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]
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3-Bromophenylacetic acid. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
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[(3-Bromobenzyl)amino]acetic acid suppliers and producers. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]
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One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023, October 24). PMC. Retrieved March 7, 2026, from [Link]
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Glutaryl-S-(p-bromobenzyl)-L-cysteinylglycine. A metabolically stable inhibitor of glyoxalase I. (1973). PubMed. Retrieved March 7, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved March 7, 2026, from [Link]
- CN101735084A - Raw materials for synthesizing glycine and method for improving glycine synthesis process. (n.d.). Google Patents.
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Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Stack Exchange. Retrieved March 7, 2026, from [Link]
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Synthesis and activity of gamma-(L-gamma-azaglutamyl)-S-(p-bromobenzyl)-L-cysteinylglycine: a metabolically stable inhibitor of glyoxalase I. (1999). PubMed. Retrieved March 7, 2026, from [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved March 7, 2026, from [Link]
